molecular formula C30H44ClNPPd- B12343272 Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Cat. No.: B12343272
M. Wt: 591.5 g/mol
InChI Key: WBTWEZSUMQNZEV-UHFFFAOYSA-M
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Description

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable it to be utilized in catalysts, organic synthesis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium precursors with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and chloroform.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium oxides.

    Reduction: It can be reduced to lower oxidation states of palladium.

    Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include palladium oxides, reduced palladium species, and substituted palladium complexes. These products are often used as intermediates in further chemical transformations .

Scientific Research Applications

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.

    Industry: It is utilized in the production of fine chemicals and materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Palladium;2-phenylaniline;tricyclohexylphosphane;chloride exerts its effects involves the coordination of the palladium center with various substrates. The molecular targets include organic molecules with functional groups that can form stable complexes with palladium. The pathways involved often include oxidative addition, transmetallation, and reductive elimination, which are common in palladium-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

    Bis(tricyclohexylphosphine)palladium(II) dichloride: This compound is similar in structure but has two chloride ligands instead of one.

    Palladium(II) acetate: Another palladium complex used in similar catalytic applications.

Uniqueness

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to the presence of 2-phenylaniline, which imparts specific electronic and steric properties that enhance its catalytic activity and selectivity in certain reactions. This makes it particularly valuable in specialized organic synthesis and material science applications.

Properties

Molecular Formula

C30H44ClNPPd-

Molecular Weight

591.5 g/mol

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

WBTWEZSUMQNZEV-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Origin of Product

United States

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